2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
This compound belongs to the rhodanine-3-carboxylic acid derivative family, characterized by a thiazolidinone core with a (5Z)-configured exocyclic double bond. Its structure includes a pyridin-3-ylmethylene substituent at position 5, a propanoic acid moiety at position 3, and a thioxo group at position 2. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic and thiol-containing ligands .
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c1-7(11(16)17)14-10(15)9(19-12(14)18)5-8-3-2-4-13-6-8/h2-7H,1H3,(H,16,17)/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYSKVJPLKZMGI-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CN=CC=C2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CN=CC=C2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416672 | |
| Record name | AC1NSO8S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5860-92-4 | |
| Record name | AC1NSO8S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of pyridine-3-carbaldehyde with thiosemicarbazide to form a Schiff base, followed by cyclization with α-halo acids under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Knoevenagel Condensation
This reaction is central to the formation of the 5-arylidene substituent in thiazolidinone derivatives. The compound’s synthesis involves condensation of a rhodanine-3-acetic acid precursor with pyridine-3-carbaldehyde under microwave irradiation or classical heating .
This method achieves yields of 62–98% for analogous compounds, though steric hindrance from bulky aldehydes (e.g., benzodioxol derivatives) may reduce yields .
Sulfur/Nitrogen Displacement
The thione sulfur at the 2-position undergoes nucleophilic substitution with amines, enabling structural diversification .
For example, reaction with pyridin-2-amine produces derivatives with nanomolar DYRK1A inhibition (IC₅₀ = 0.033 μM) .
Oxidation and Reduction
The thiazolidinone ring and exocyclic double bond participate in redox reactions:
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Oxidation :
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Thione sulfur (C=S) oxidizes to sulfonic acid (C-SO₃H) using H₂O₂ or KMnO₄.
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Pyridinylmethylene group undergoes epoxidation or dihydroxylation under acidic conditions.
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Reduction :
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NaBH₄ selectively reduces the exocyclic double bond (C=C) to a single bond, altering stereoelectronic properties.
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Esterification and Amidation
The propanoic acid moiety undergoes standard carboxylic acid reactions:
Cycloaddition Reactions
The thiazolidinone ring participates in [3+2] cycloadditions with dipolarophiles (e.g., nitriles or alkynes), forming fused heterocyclic systems.
| Dipolarophile | Product |
|---|---|
| Phenylacetylene | Thiazolo[3,2-b] triazole derivatives |
| Acetonitrile | Imidazothiazole analogs |
pH-Dependent Tautomerism
The thione-thiol tautomerism (C=S ↔ C-SH) influences reactivity under varying pH:
| pH Range | Dominant Form | Reactivity |
|---|---|---|
| Acidic (pH < 5) | Thione (C=S) | Electrophilic substitution at sulfur . |
| Neutral/Basic (pH ≥7) | Thiolate (C-S⁻) | Nucleophilic attacks on electrophiles . |
Biological Activity-Linked Reactions
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Enzyme Inhibition : The compound inhibits DYRK1A kinase via H-bonding (C=O and N-H of thiazolidinone) and π-stacking (pyridinyl group) .
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Antiproliferative Effects : Oxidation of the thione group to sulfoxide enhances activity against HCT116 colorectal carcinoma (IC₅₀ = 6 μM) .
Table 2: Select Reaction Yields from Analogous Compounds
| Aldehyde | Yield (%) | DYRK1A IC₅₀ (μM) |
|---|---|---|
| 1,3-Benzodioxol-5-yl | 70 | 0.070 |
| Pyridin-3-yl | 98 | 0.064 |
| 2,3-Dihydrobenzofuran-5-yl | 90 | 0.090 |
Scientific Research Applications
Pharmacological Applications
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Inhibition of Protein Kinases
- Recent studies have shown that derivatives of thiazolidinones exhibit significant inhibitory activity against various protein kinases, including DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A). For instance, compounds structurally related to 2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid have been synthesized and tested for their potency as DYRK1A inhibitors. The lead compounds demonstrated nanomolar IC50 values, indicating strong inhibition .
-
Antitumor Activity
- The thiazolidinone scaffold has been associated with anticancer properties. Studies indicate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as Huh7 (liver), MDA-MB 231 (breast), and PC3 (prostate) cells. The observed mechanisms include apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves microwave-assisted methods which enhance yield and reduce reaction times compared to traditional synthesis techniques. The structure activity relationship studies indicate that modifications on the pyridine ring and the thiazolidinone core significantly influence biological activity .
Case Studies
- DYRK1A Inhibition
- Anticancer Screening
Mechanism of Action
The mechanism of action of 2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it can form coordination complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Substituted Analogs
- {(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic Acid Structural Difference: Pyridine substituent at position 2 instead of 3; acetic acid (shorter chain) vs. propanoic acid. Activity: Exhibited selective antifungal activity against Candida tropicalis and C. krusei, contrasting with inactive pyridin-4-yl analogs. This highlights the critical role of pyridine substitution position in bioactivity . Synthesis: Prepared via Knoevenagel condensation under microwave irradiation (62–96% yields), similar to methods applicable to the target compound .
- {(5Z)-[4-Oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic Acid Structural Difference: Pyridine at position 3. Activity: No reported antifungal activity, emphasizing that even minor positional changes (2 vs. 4) abolish efficacy .
Heterocyclic Variants
- 3-[(5Z)-5-[(1H-Pyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic Acid Structural Difference: Pyrrole ring replaces pyridine.
- {(5Z)-4-Oxo-5-[(5-phenyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic Acid Structural Difference: Thiophene-phenyl substituent.
Halogen-Substituted Derivatives
- 2-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic Acid Structural Difference: 4-Fluorophenyl instead of pyridin-3-yl. Activity: Fluorine’s electron-withdrawing effect enhances metabolic stability and membrane permeability. Comparable derivatives show promise in kinase inhibition (e.g., apoptosis signal-regulating kinase 1) .
Key Research Findings and Data Tables
Table 2: Spectroscopic Data for Pyridine-Substituted Analogs
Biological Activity
The compound 2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazolidinone derivatives with pyridine-based aldehydes under microwave irradiation. This method allows for efficient formation of the desired compound while maintaining high yields. The structural characterization is performed using techniques such as NMR and mass spectrometry to confirm the formation of the Z-isomer, which is often more biologically active than its E counterpart .
Antitumor Activity
Research indicates that compounds related to thiazolidinones exhibit significant antitumor properties. In vitro studies have shown that derivatives like this compound can inhibit cell proliferation across various cancer cell lines, including:
- Huh7 (hepatocellular carcinoma)
- Caco2 (colorectal adenocarcinoma)
- MDA-MB 231 (breast carcinoma)
The IC50 values for these compounds often fall below 10 μM, indicating potent activity against tumor cells .
The mechanism by which thiazolidinones exert their antitumor effects is primarily through inhibition of specific protein kinases such as DYRK1A. For instance, certain derivatives have shown sub-micromolar affinity for DYRK1A, highlighting their potential as targeted therapies in oncology . The structure–activity relationship studies reveal that modifications in the side chains significantly affect biological activity. For example, the introduction of bulky groups at specific positions enhances potency against target kinases .
Antimicrobial Activity
In addition to antitumor effects, thiazolidinone derivatives have demonstrated antimicrobial properties. Studies show that these compounds can inhibit a range of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives are comparable to or better than conventional antibiotics like ampicillin .
Summary of Biological Activities
| Activity Type | Observed Effects | Notable Compounds |
|---|---|---|
| Antitumor | Inhibition of cell proliferation in various cancer lines | IC50 < 10 μM in Huh7 and Caco2 cells |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | MIC comparable to ampicillin |
| Protein Kinase Inhibition | Selective inhibition of DYRK1A | Sub-micromolar affinity for specific derivatives |
Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various thiazolidinone derivatives, compound 3g exhibited significant activity with IC50 values below 10 μM against Caco2 and HCT116 cell lines. This finding supports the potential use of thiazolidinones in cancer therapy .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of a series of thiazolidinone derivatives against resistant bacterial strains. Compound 5d showed promising results with MIC values significantly lower than traditional antibiotics, indicating its potential utility in treating infections caused by resistant bacteria .
Q & A
What are the established synthetic routes for preparing 2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
The compound is synthesized via a Knoevenagel condensation between 2-thioxothiazolidin-4-one derivatives and pyridine-3-carbaldehyde. Key steps include:
- Step 1: Reacting 3-(thiazolidinone)propanoic acid with pyridine-3-carbaldehyde in acetic acid under reflux, catalyzed by sodium acetate (NaOAc), to form the (Z)-configured exocyclic double bond .
- Step 2: Optimizing solvent polarity (e.g., glacial acetic acid vs. ethanol) to enhance regioselectivity and minimize by-products like (E)-isomers .
- Step 3: Confirming stereochemistry via NMR coupling constants ( for trans-olefin protons) and X-ray crystallography .
Advanced Consideration:
Use chiral HPLC or circular dichroism (CD) to resolve enantiomeric impurities if asymmetric synthesis is attempted.
How can discrepancies in spectroscopic data (e.g., unexpected 1H^1H1H NMR shifts) be resolved during structural validation?
Methodological Answer:
- Contradiction Analysis: Compare experimental NMR data with DFT-calculated chemical shifts (using Gaussian or ORCA software) to identify tautomeric or conformational anomalies .
- X-ray Refinement: Employ SHELXL for small-molecule crystallography to resolve ambiguities in bond lengths/angles, particularly for the thioxo and carbonyl groups .
- IR Cross-Validation: Confirm the presence of thioxo (C=S, ~1250 cm) and carboxylic acid (O-H, ~1700 cm) stretches to rule out oxidation or hydrolysis artifacts .
Example: In , a nitro-substituted analog showed a downfield shift at δ 8.39 ppm due to electron-withdrawing effects, which aligned with DFT predictions.
What strategies are recommended for improving reaction yields while minimizing thiazolidinone ring-opening side reactions?
Methodological Answer:
- Catalyst Screening: Replace NaOAc with milder bases (e.g., triethylamine) to reduce nucleophilic attack on the thiazolidinone ring .
- Temperature Control: Maintain reflux temperatures below 100°C in acetic acid to prevent decarboxylation of the propanoic acid moiety .
- Additive Use: Introduce radical inhibitors (e.g., BHT) to suppress disulfide formation from the thioxo group .
Data-Driven Approach:
A comparative study in showed yields increased from 48% to 68% when switching from nitrobenzylidene to thiophene-substituted aldehydes due to reduced steric hindrance.
How can computational tools aid in predicting the bioactivity of this compound against specific enzymatic targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PPAR-γ or α-glucosidase, leveraging the carboxylic acid group for hydrogen bonding .
- QSAR Modeling: Correlate electronic descriptors (e.g., HOMO-LUMO gaps from Gaussian) with antimicrobial IC values to prioritize synthetic analogs .
- MD Simulations: Assess stability of the Z-configuration in aqueous environments using GROMACS, critical for maintaining pharmacophore geometry .
Case Study: In , thiazolidinone derivatives showed anti-oxidant activity (EC = 12–45 μM in DPPH assays), linked to the electron-deficient pyridine ring.
What crystallographic techniques are essential for resolving disorder in the pyridin-3-ylmethylene moiety?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data completeness for low-occupancy conformers .
- Refinement: Apply the SQUEEZE algorithm in PLATON to model solvent-accessible voids caused by flexible substituents .
- Validation: Cross-check thermal parameters (B-factors) with ORTEP-3 graphical representations to identify overinterpreted electron density .
Example: In , SHELXL’s TWIN/BASF commands resolved twinning in a related thiazolidinone structure, improving R from 0.12 to 0.06.
How should researchers design stability studies to evaluate degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to hydrolytic (pH 1–13), oxidative (3% HO), and photolytic (ICH Q1B) conditions, followed by LC-MS analysis .
- Kinetic Monitoring: Use Arrhenius plots (25–60°C) to predict shelf-life, focusing on thioxo → carbonyl oxidation .
- Metabolite Profiling: Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify glucuronidation or sulfation products .
Key Finding: In , the nitro derivative exhibited >90% stability at pH 7.4 after 24 hours, attributed to intramolecular H-bonding.
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
